1-(4-Methoxyphenyl)hexan-1-amine
Description
1-(4-Methoxyphenyl)hexan-1-amine is a primary amine featuring a hexyl chain terminated by a 4-methoxyphenyl group. This compound is structurally characterized by a methoxy substituent at the para position of the benzene ring, which enhances electron density and influences reactivity and solubility. It has been utilized in synthetic pathways for more complex molecules, such as thiourea derivatives and spirocyclic compounds . The compound is listed as a discontinued product with a purity of 98% (CAS: 1319067-83-8) .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)hexan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-6-13(14)11-7-9-12(15-2)10-8-11/h7-10,13H,3-6,14H2,1-2H3 |
InChI Key |
XHRHWDRQAQNQJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hexylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C .
Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of Raney nickel as a catalyst in the hydrogenation of 1-cyano-4-methoxybenzene can produce this compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or secondary amines.
Substitution: Various substituted amines depending on the alkyl halide used.
Scientific Research Applications
1-(4-Methoxyphenyl)hexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)hexan-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit or activate specific enzymes, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific context of its use .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of 1-(4-Methoxyphenyl)hexan-1-amine and Analogs
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound increases electron density on the aromatic ring, contrasting with the electron-withdrawing fluorine in 1-(2-Fluorophenyl)hexan-1-amine hydrochloride, which may alter reactivity in electrophilic substitution .
- Chain Length and Branching : N-(1-(4-Methoxyphenyl)pentyl)hexan-1-amine (3da) features a branched pentyl chain, increasing molecular weight and possibly influencing solubility .
Biological Activity
1-(4-Methoxyphenyl)hexan-1-amine, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound's structural attributes suggest it may interact with various biological systems, leading to pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a hexan-1-amine backbone with a para-methoxy substitution on the phenyl ring. Its molecular formula is C_{11}H_{17}N O, and it possesses a molecular weight of approximately 181.26 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : The compound may act as a ligand for various neurotransmitter receptors, particularly those associated with monoamines like dopamine and serotonin.
- Enzyme Modulation : It may influence enzyme activities involved in neurotransmitter synthesis or degradation.
- Cell Signaling Pathways : The compound could modulate intracellular signaling pathways that affect cell proliferation and survival.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
| Activity | Description |
|---|---|
| Antidepressant Effects | Potential to enhance mood by modulating serotonin levels. |
| Neuroprotective Properties | May protect neurons from oxidative stress and apoptosis. |
| Anti-inflammatory Effects | Reduction of pro-inflammatory cytokines in cellular models. |
| Antimicrobial Activity | Exhibits activity against certain bacterial strains in vitro. |
Antidepressant Activity
A study exploring the effects of various phenethylamines found that this compound demonstrated significant antidepressant-like behavior in animal models. The compound increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood and reduced depressive symptoms.
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism involves the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to decreased reactive oxygen species (ROS) levels.
Anti-inflammatory Properties
Research indicates that this compound inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary studies have reported that this compound exhibits antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating moderate antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
